molecular formula C16H23N7O2 B5555060 4-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE

4-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE

Cat. No.: B5555060
M. Wt: 345.40 g/mol
InChI Key: JTPJFAKVLLZASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]MORPHOLINE is a useful research compound. Its molecular formula is C16H23N7O2 and its molecular weight is 345.40 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-di-4-morpholinyl-1,3,5-triazine is 345.19132300 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

A series of pyrazole-containing s-triazine derivatives have been synthesized, including compounds closely related to the specified chemical structure. These derivatives were characterized through X-ray crystal diffraction and DFT/B3LYP method, confirming their molecular structures. These compounds demonstrate interesting properties due to their unique structural frameworks, which are significant for developing new materials with potential applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2017).

Antimicrobial and Antifungal Activity

Derivatives of s-triazine, including those with pyrazolyl groups, have shown notable antimicrobial and antifungal activities. The synthesis of such compounds and their testing against several microorganisms indicate their potential as leads for developing new antimicrobial agents. This aspect is particularly relevant for addressing the challenge of antibiotic resistance (Soliman et al., 2020).

Antiproliferative Activity Against Cancer Cells

Research has also focused on the antiproliferative activity of s-triazine derivatives against various cancer cell lines. Some compounds have demonstrated promising activity, indicating the potential for these molecules in cancer therapy. This includes the inhibition of critical pathways involved in cancer cell survival and proliferation, highlighting the therapeutic potential of these compounds (Shawish et al., 2022).

Targeted Therapy for Triple-Negative Breast Cancer

Novel pyrazole-s-triazine derivatives have been synthesized and tested for their efficacy in targeting triple-negative breast tumor cells. These compounds were evaluated against a panel of cancer cell lines, showing specific cytotoxicity towards MDA-MB-231 cells, a model for triple-negative breast cancer. This research points towards the development of targeted therapies that could offer new treatment avenues for this aggressive cancer type (Shawish et al., 2022).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-di-4-morpholinyl-1,3,5-triazine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential applications. It could be interesting to investigate whether it has any biological activity .

Properties

IUPAC Name

4-[4-(3,5-dimethylpyrazol-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-12-11-13(2)23(20-12)16-18-14(21-3-7-24-8-4-21)17-15(19-16)22-5-9-25-10-6-22/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPJFAKVLLZASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.